molecular formula C6H6Cl2N2 B8716477 5-Chloro-3-(chloromethyl)pyridin-2-amine

5-Chloro-3-(chloromethyl)pyridin-2-amine

Cat. No.: B8716477
M. Wt: 177.03 g/mol
InChI Key: RGBWRTYCGBZUHW-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Pyridin-2-amine Derivatives in Organic Synthesis

Halogenated pyridin-2-amine derivatives are a class of compounds of substantial importance in organic chemistry. They serve as valuable feedstocks and multipurpose building blocks for the development of natural products, fine chemicals, and a wide array of biologically active molecules. rsc.org The pyridine (B92270) ring is a fundamental scaffold found in numerous pharmaceuticals and agrochemicals, and the introduction of halogen atoms and amine groups significantly influences the molecule's chemical reactivity and biological activity. rsc.orgchemicalbook.com

The presence of a halogen, such as chlorine, provides a reactive site for various cross-coupling reactions, nucleophilic substitutions, and other transformations, allowing for the facile introduction of new functional groups. nih.gov The 2-amine group is particularly crucial for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are recognized as "privileged scaffolds" in medicinal chemistry due to their broad range of pharmacological activities. rsc.org The combination of these functional groups on a single pyridine core allows for sequential and site-selective modifications, making these derivatives powerful tools for creating diverse chemical libraries for drug discovery and other applications. rsc.orgacs.org

Historical Development and Evolution of Pyridine Chemistry Relevant to the Compound

The journey of pyridine chemistry began in the 19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones, naming it from the Greek words pyr (fire) and idine to denote a basic substance. nih.gov The correct ring structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was proposed independently by Wilhelm Körner and James Dewar about two decades later. nih.govbeilstein-journals.org

Early sources of pyridine were limited to isolation from coal tar. organic-chemistry.orgmdpi.com However, the advancement of organic synthesis led to the development of methods to construct the pyridine ring. A major breakthrough came in 1881 when Arthur Hantzsch developed a multicomponent reaction to synthesize pyridine derivatives from a β-ketoester, an aldehyde, and ammonia. beilstein-journals.orgmdpi.com Later, in the early 20th century, Aleksei Chichibabin developed an improved synthesis from aldehydes and ammonia, which became a key industrial method. nih.gov These foundational discoveries in pyridine synthesis paved the way for the creation of a vast array of substituted pyridines, including the halogenated and aminated derivatives that are central to contemporary research. acs.orgbeilstein-journals.org

Table 1: Key Milestones in Pyridine Chemistry

YearDiscovery/DevelopmentKey Contributor(s)Significance
~1846First isolation of pyridine from bone oilThomas AndersonDiscovery of the pyridine compound class. nih.gov
~1869Proposal of the correct ring structureW. Körner & J. DewarElucidation of the fundamental aromatic heterocyclic structure. beilstein-journals.org
1881Hantzsch Pyridine SynthesisArthur HantzschFirst major synthetic route to pyridine derivatives. beilstein-journals.orgmdpi.com
1924Chichibabin Pyridine SynthesisAleksei ChichibabinAn improved and practical synthesis method. nih.gov

Strategic Importance of the 5-Chloro-3-(chloromethyl)pyridin-2-amine Scaffold

The specific structure of this compound makes it a strategically important intermediate. The molecule possesses three distinct reactive centers that can be manipulated in a controlled manner:

The 2-Amino Group: This group is a key nucleophile, primarily used to construct fused ring systems. It readily reacts with α-halocarbonyl compounds to form the imidazo[1,2-a]pyridine (B132010) core, a scaffold present in numerous therapeutic agents with antiviral, anti-inflammatory, and anticancer properties. rsc.orgrsc.orgnih.gov

The 3-(Chloromethyl) Group: The benzylic-like chloride is highly reactive and susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of side chains at the 3-position of the resulting fused ring system, enabling fine-tuning of a molecule's steric and electronic properties.

The 5-Chloro Group: The chlorine atom attached directly to the pyridine ring is less reactive than the chloromethyl group. It serves as a handle for later-stage modifications, often through metal-catalyzed cross-coupling reactions, or it can be retained in the final product where it may contribute to binding affinity or metabolic stability.

This trifunctional nature allows chemists to build complex molecules with a high degree of control. Its utility is highlighted by the structural similarity of its core to 2-chloro-5-(chloromethyl)pyridine, a crucial intermediate in the synthesis of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. patsnap.comgoogle.com This underscores the value of the chloromethylpyridine framework in producing high-value chemical products in both the pharmaceutical and agrochemical industries. jst.go.jpnih.gov

Overview of Current Research Trajectories and Academic Interest

Current research involving the this compound scaffold is primarily focused on its application in synthetic and medicinal chemistry. A dominant trajectory is its use as a precursor for the synthesis of substituted imidazo[1,2-a]pyridines. rsc.org Researchers are employing modern synthetic techniques, such as multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, to efficiently generate libraries of these fused heterocycles in a single step. beilstein-journals.orgmdpi.com

Academic interest is centered on exploring the chemical space accessible from this versatile intermediate. This includes:

Drug Discovery: Synthesizing novel imidazo[1,2-a]pyridine derivatives and screening them for various biological activities, including antiviral, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.gov

Development of Novel Agrochemicals: Leveraging the known bioactivity of the chloromethylpyridine core to design new pesticides and herbicides. jst.go.jpnih.gov

Synthetic Methodology: Developing more efficient, scalable, and environmentally benign synthetic routes to both the scaffold itself and its downstream products. mdpi.com

Peptidomimetics and Hybrid Molecules: Incorporating the rigid, drug-like imidazo[1,2-a]pyridine core into larger structures like peptidomimetics to create novel therapeutic agents. beilstein-journals.org

The continued exploration of this scaffold's reactivity and its application in creating functional molecules ensures its relevance in contemporary chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

5-chloro-3-(chloromethyl)pyridin-2-amine

InChI

InChI=1S/C6H6Cl2N2/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2,(H2,9,10)

InChI Key

RGBWRTYCGBZUHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCl)N)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 3 Chloromethyl Pyridin 2 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 5-Chloro-3-(chloromethyl)pyridin-2-amine suggests several potential disconnection points. The primary disconnections involve the carbon-chlorine and carbon-nitrogen bonds of the pyridine (B92270) core, as well as the chloromethyl group at the C3 position.

A logical retrosynthetic pathway begins by disconnecting the chloromethyl group, leading back to a hydroxymethyl or methyl precursor. The amine and chloro substituents on the pyridine ring can be envisioned as being introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution on a suitable pyridine precursor.

A plausible retrosynthetic route is as follows:

C-Cl bond of the chloromethyl group: This bond can be formed from the corresponding alcohol, 5-chloro-3-(hydroxymethyl)pyridin-2-amine, through a nucleophilic substitution reaction.

Ring substituents (Cl and NH2): The chloro and amino groups on the pyridine ring can be traced back to a simpler precursor, such as 2-amino-3-methylpyridine (B33374). The chloro group at the C5 position can be introduced via an electrophilic chlorination reaction.

Functional group interconversion: The amino group at C2 suggests a potential synthesis from a precursor like 2-chloro-3-methylpyridine, followed by amination.

This analysis points towards a forward synthesis commencing with a readily available pyridine derivative, such as 3-methylpyridine (B133936) (3-picoline), and proceeding through a series of functional group introductions and modifications.

Classical and Established Synthetic Routes

Classical approaches to the synthesis of this compound typically involve multi-step sequences starting from simple pyridine precursors. These routes rely on well-established reactions for functional group interconversions and manipulations.

Multi-Step Conversions from Pyridine Precursors

A common starting material for the synthesis of substituted pyridines is 3-methylpyridine (3-picoline) due to its commercial availability. patsnap.com A potential multi-step synthesis from this precursor is outlined below:

Scheme 1: Synthesis from 3-Methylpyridine

Amination of 3-Methylpyridine: The first step involves the introduction of an amino group at the 2-position of 3-methylpyridine. This can be achieved through methods like the Chichibabin reaction, which uses sodium amide (NaNH2) in an inert solvent. patsnap.com

Chlorination of 2-Amino-3-methylpyridine: The resulting 2-amino-3-methylpyridine can then be chlorinated at the 5-position. Electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas in an acidic medium can be employed for this purpose. The directing effect of the amino group favors substitution at the C5 position.

Radical Chlorination of the Methyl Group: The methyl group at the C3 position is subsequently converted to a chloromethyl group. This is typically achieved through a free radical chlorination reaction using reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide in the presence of a radical initiator such as benzoyl peroxide or AIBN.

One documented method involves the direct chlorination of 3-methylpyridine with chlorine gas in the presence of an organic solvent and an acid buffering agent at elevated temperatures (80-120 °C) to yield the target compound. evitachem.com

Functional Group Interconversions and Manipulations

Functional group interconversions are crucial in these multi-step syntheses. For instance, if a synthetic route leads to the formation of 5-chloro-3-(hydroxymethyl)pyridin-2-amine, the hydroxyl group can be converted to a chloro group.

This transformation can be accomplished using various chlorinating agents, as summarized in the table below.

ReagentConditions
Thionyl chloride (SOCl2)Typically in an inert solvent like dichloromethane (B109758) or toluene, often with a catalytic amount of DMF.
Phosphorus oxychloride (POCl3)Can be used directly or in a solvent.
Phosphorus pentachloride (PCl5)A strong chlorinating agent, often used in conjunction with POCl3.
Concentrated Hydrochloric AcidCan be used, but may require harsher conditions.

Modern and Optimized Synthetic Approaches

Modern synthetic methodologies aim to improve upon classical routes by increasing efficiency, selectivity, and sustainability. These approaches often involve the use of advanced catalytic systems and a deeper understanding of reaction mechanisms to control the outcome of chemical transformations.

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

For a molecule like this compound, chemo- and regioselectivity are of paramount importance.

Chemoselectivity: In the chlorination of the methyl group, it is crucial to avoid over-chlorination to dichloromethyl or trichloromethyl species. This can be controlled by careful stoichiometry of the chlorinating agent and optimization of reaction conditions.

Regioselectivity: The chlorination of the pyridine ring must selectively occur at the C5 position. The inherent directing effects of the substituents on the ring play a significant role. In 2-amino-3-methylpyridine, the activating and ortho-, para-directing amino group strongly favors electrophilic substitution at the C5 position.

Modern synthetic planning would prioritize routes that offer high regioselectivity in the initial substitution steps to avoid tedious purification of isomeric mixtures.

Catalytic Reactions for Enhanced Efficiency (e.g., Transition Metal Catalysis)

While specific examples of transition metal-catalyzed synthesis for this compound are not extensively documented, principles of modern catalysis can be applied to propose more efficient routes.

For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the introduction of the amino group. A hypothetical route could involve the synthesis of 2,5-dichloro-3-methylpyridine (B1300166) followed by a selective Buchwald-Hartwig amination at the C2 position. However, achieving selectivity between the two chloro-positions would be a significant challenge.

A patent describes the use of a supported palladium chloride catalyst for the chlorination of 3-methylpyridine to produce 2-chloro-5-chloromethyl pyridine, a related compound. patsnap.com This suggests that heterogeneous catalysis could be a viable approach for improving the efficiency and reusability of catalysts in the synthesis of chlorinated pyridine derivatives.

Catalyst TypePotential ApplicationAdvantages
Palladium ComplexesBuchwald-Hartwig amination for C-N bond formation.Mild reaction conditions, broad substrate scope.
Supported Metal Catalysts (e.g., Pd/C)Catalytic chlorination or hydrogenation/dehalogenation steps.Ease of separation, potential for catalyst recycling.
Lewis AcidsCatalyzing electrophilic substitution reactions.Enhanced reactivity and selectivity.

Further research and development in catalytic methods could lead to more direct and atom-economical syntheses of this compound.

One-Pot and Cascade Reaction Sequences

While specific, detailed one-pot or cascade methodologies for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of these reactions are widely applied to the synthesis of substituted pyridines. organic-chemistry.org Such strategies often involve a series of intramolecular and intermolecular reactions that proceed sequentially in a single reaction vessel without the isolation of intermediates. For instance, a hypothetical one-pot synthesis could involve the carefully orchestrated reaction of a suitable precursor that undergoes sequential chlorination, aminomethylation, and cyclization steps.

Cascade reactions, in particular, are elegant processes where the formation of one bond triggers the next transformation in a domino effect. ccspublishing.org.cn Research into analogous pyridine syntheses suggests that such cascades could be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent functional group manipulations to yield the desired product. The successful application of these methods to this compound would represent a significant advancement in its production.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is paramount in the contemporary synthesis of chemical compounds to minimize environmental impact and enhance sustainability. researchgate.net The application of these principles to the synthesis of this compound focuses on improving atom economy, enhancing step efficiency, utilizing safer solvents, and minimizing waste. jocpr.com

| One-Pot/Cascade | 1-2 | 70-90 | Potentially High | High efficiency, reduced waste | Requires careful optimization |

This table is for illustrative purposes and does not represent actual data for the synthesis of this compound due to a lack of specific literature.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact. acs.org The ideal solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable.

For the synthesis of pyridine derivatives, a range of solvents has been explored, with a growing emphasis on greener alternatives to traditional volatile organic compounds (VOCs). The CHEM21 solvent selection guide provides a framework for evaluating solvents based on safety, health, and environmental criteria. acsgcipr.org

Table 2: General Solvent Selection Guide for Pyridine Synthesis

Solvent Class Examples Green Chemistry Considerations
Recommended Water, Ethanol, 2-Propanol Low toxicity, biodegradable, renewable sources.
Problematic Toluene, Acetonitrile Moderate toxicity, environmental concerns.

| Hazardous | Dichloromethane, Chloroform | High toxicity, carcinogenic, significant environmental impact. |

This table provides general guidance based on established green chemistry principles and is not specific to the synthesis of this compound.

Solvent reduction strategies, including performing reactions under solvent-free conditions or in neat reaction mixtures, are also highly desirable to minimize waste and energy consumption. tandfonline.com

The use of renewable reagents and the minimization of waste are central tenets of sustainable chemical manufacturing. reachemchemicals.com This involves designing synthetic routes that utilize starting materials derived from biomass or other renewable feedstocks. Furthermore, minimizing the formation of byproducts and developing effective methods for waste treatment and recycling are crucial. jddhs.com

In the context of synthesizing this compound, this would involve exploring alternative chlorinating and aminating agents that are less hazardous and generate less waste than traditional reagents. For instance, the use of catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. acs.org The development of processes that allow for the recovery and reuse of catalysts and solvents is also a key area of research in greening pharmaceutical intermediate synthesis. tandfonline.com

Chemical Reactivity and Derivatization Strategies for 5 Chloro 3 Chloromethyl Pyridin 2 Amine

Reactivity of the Pyridine (B92270) Nitrogen and Amine Functionality

The nitrogen atoms of the pyridine ring and the exocyclic amine group are both potential sites for electrophilic attack due to their lone pairs of electrons. However, their reactivity profiles differ significantly.

The 2-amino group is generally the more nucleophilic and basic center compared to the endocyclic pyridine nitrogen. The lone pair on the exocyclic amine is more available for donation as it resides in an sp3-like orbital, whereas the pyridine nitrogen's lone pair is in an sp2 hybrid orbital and contributes to the aromatic system to a lesser extent. Consequently, protonation is expected to occur preferentially at the 2-amino group under most conditions. The electron-withdrawing nature of the chloro substituents on the ring decreases the basicity of both nitrogen atoms compared to unsubstituted 2-aminopyridine (B139424).

In strongly acidic media, diprotonation could potentially occur, but the first protonation site remains the exocyclic amine. This differential basicity is a key factor in directing regioselective reactions.

Given its greater nucleophilicity, the 2-amino group is the primary site for alkylation and acylation reactions. These reactions are fundamental for incorporating the pyridinyl moiety into larger molecular scaffolds.

N-acylation, for instance, can be readily achieved by treating 5-Chloro-3-(chloromethyl)pyridin-2-amine with acylating agents such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. semanticscholar.orgorgsyn.org This transformation is useful for the synthesis of various amide derivatives. For example, the reaction with triflic anhydride (B1165640) in the presence of pyridine is a known method for converting aminopyridines into triflimides. orgsyn.org

Table 1: Representative N-Acylation Reactions
Acylating AgentBaseProduct Type
Acetyl ChloridePyridine or TriethylamineN-(5-chloro-3-(chloromethyl)pyridin-2-yl)acetamide
Benzoyl ChloridePyridineN-(5-chloro-3-(chloromethyl)pyridin-2-yl)benzamide
Acetic AnhydrideNone or catalytic acid/baseN-(5-chloro-3-(chloromethyl)pyridin-2-yl)acetamide
Triflic AnhydridePyridineN-(5-chloro-3-(chloromethyl)pyridin-2-yl)triflimide

The primary amino group at the C2 position is a key functionality for constructing fused heterocyclic systems through condensation and subsequent cyclization reactions. It can react with various bifunctional electrophiles. A common strategy involves the condensation of 2-aminopyridines with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, or other reagents to form fused ring systems like imidazo[1,2-a]pyridines. chemicalbook.com

For example, condensation with an α-haloketone would lead to an intermediate that can cyclize to form a substituted imidazo[1,2-a]pyridine (B132010) ring system. The reaction proceeds via initial N-alkylation at the more nucleophilic exocyclic amine, followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon, and subsequent dehydration. Similarly, condensation reactions with aldehydes can form imine intermediates which can be further functionalized or cyclized. nih.gov

Table 2: Example of a Condensation-Cyclization Reaction
ReagentIntermediateFinal Fused Heterocycle
α-Bromoketone (e.g., 2-Bromoacetophenone)N-alkylated aminopyridineSubstituted Imidazo[1,2-a]pyridine
β-Ketoester (e.g., Ethyl acetoacetate)Enamine/ImineSubstituted Pyrido[1,2-a]pyrimidinone

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the C3 position is a highly reactive electrophilic site, functioning as a key handle for molecular elaboration through nucleophilic substitution.

The chloromethyl group is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution. The chlorine atom is a good leaving group, and the adjacent pyridine ring can stabilize the transition state.

The reaction is most likely to proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, as it involves a primary alkyl halide. youtube.com This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the chloride.

While the Sₙ2 pathway is dominant, an Sₙ1 (unimolecular nucleophilic substitution) mechanism, which proceeds through a carbocation intermediate, cannot be entirely ruled out, especially with polar protic solvents and weakly basic nucleophiles. youtube.com The pyridine ring can offer some resonance stabilization to the adjacent carbocation, although the electron-withdrawing effects of the chloro and amino groups would temper this stabilization.

Table 3: Nucleophilic Substitution with Various Nucleophiles
Nucleophile (Nu⁻)Product StructureProduct Class
RO⁻ (Alkoxide)Py-CH₂-OREther
RS⁻ (Thiolate)Py-CH₂-SRThioether
CN⁻ (Cyanide)Py-CH₂-CNNitrile
N₃⁻ (Azide)Py-CH₂-N₃Azide (B81097)
R₂NH (Secondary Amine)Py-CH₂-NR₂Tertiary Amine
Py = 5-Chloro-2-aminopyridin-3-yl

The high reactivity of the chloromethyl group makes it an excellent alkylating agent for neutral nucleophiles like tertiary amines or phosphines, leading to the formation of positively charged "onium" species.

The reaction with a tertiary amine (quaternization) yields a quaternary ammonium (B1175870) salt. wikipedia.orgacs.org This process is typically straightforward and results in a permanently charged cationic molecule. nih.gov These salts can have applications as phase-transfer catalysts or may possess biological activity. wikipedia.org Similarly, reaction with triphenylphosphine (B44618) would produce a phosphonium (B103445) salt, and reaction with a dialkyl sulfide (B99878) would yield a sulfonium (B1226848) salt.

Table 4: Formation of Onium Salts
ReagentOnium Cation StructureSalt Class
Trimethylamine (Me₃N)[Py-CH₂-N(CH₃)₃]⁺Quaternary Ammonium Salt
Pyridine[Py-CH₂-(NC₅H₅)]⁺Pyridinium Salt
Triphenylphosphine (PPh₃)[Py-CH₂-P(C₆H₅)₃]⁺Phosphonium Salt
Dimethyl Sulfide (Me₂S)[Py-CH₂-S(CH₃)₂]⁺Sulfonium Salt
Py = 5-Chloro-2-aminopyridin-3-yl

Electrophilic Reactivity and Addition Reactions

The primary site of electrophilic reactivity in this compound is the carbon atom of the chloromethyl (-CH₂Cl) group. This carbon is analogous to a benzylic carbon and is rendered highly electrophilic by the electron-withdrawing effect of the adjacent chlorine atom. The chlorine acts as an excellent leaving group, facilitating nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. This reactivity allows for the facile introduction of a wide variety of functional groups by displacing the chloride ion.

The term "addition reactions" in this context primarily refers to the addition of a nucleophile to the electrophilic carbon center, which results in a substitution of the chlorine. This process is a cornerstone for the derivatization of the molecule at the 3-position side chain. A diverse array of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to forge new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. mdpi.commun.ca The high reactivity of this "benzylic-like" chloride contrasts sharply with the relative inertness of the aryl chloride at the 5-position, allowing for highly selective functionalization under mild conditions.

The table below illustrates the versatility of the chloromethyl group in reactions with various nucleophiles.

Nucleophile CategoryExample NucleophileReagent ExampleResulting Functional GroupProduct Structure Example
Primary AminesAlkylamineR-NH₂Secondary Amine
Secondary AminesDialkylamineR₂NHTertiary Amine
Alcohols / AlkoxidesAlkoxideR-O⁻Na⁺Ether
Thiols / ThiolatesThiolateR-S⁻Na⁺Thioether (Sulfide)
CyanideCyanide IonNaCNNitrile
AzideAzide IonNaN₃Azide

Table 1: Examples of Nucleophilic Substitution Reactions at the Chloromethyl Position.

Reactivity of the Aryl Halogen (5-Chloro) on the Pyridine Ring

The chlorine atom attached to the C-5 position of the pyridine ring exhibits reactivity characteristic of an aryl halide on an electron-deficient heteroaromatic system. While significantly less reactive than the chloromethyl group towards nucleophilic substitution, this aryl chloride is an active participant in a variety of powerful transition-metal-catalyzed cross-coupling reactions. It can also, under specific conditions, undergo nucleophilic aromatic substitution (SₙAr) or be involved in directed metalation strategies, providing multiple avenues for molecular elaboration.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and the 5-chloro position of the title compound serves as a viable electrophilic partner. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), have enabled their efficient use in these transformations. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used for constructing biaryl and heteroaryl-aryl structures. scientificlabs.co.ukresearchgate.net For substrates like 5-chloro-2-aminopyridines, Suzuki coupling provides a direct route to introduce diverse aryl or vinyl groups at the 5-position. researchgate.netnih.gov

Stille Coupling: The Stille reaction couples the aryl chloride with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org A key advantage is the stability of organostannanes to a wide range of functional groups. However, the toxicity of tin reagents is a significant drawback. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. harvard.edulibretexts.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl chloride with an alkene. organic-chemistry.orgwikipedia.org This method is highly effective for synthesizing substituted alkenes, such as stilbenes and cinnamates, and often exhibits excellent stereoselectivity. researchgate.netlibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, co-catalyzed by palladium and copper(I) salts. wikipedia.orglibretexts.org It is a premier method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. soton.ac.ukorganic-chemistry.org The reactivity of 2-amino-halopyridines in Sonogashira reactions is well-documented, making this a feasible transformation for the title compound. researchgate.net

Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki-Miyaura Boronic Acid/Ester (R-B(OR)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligand, Base (e.g., K₂CO₃)Aryl-Aryl, Aryl-VinylBiaryls, Substituted Alkenes
Stille Organostannane (R-SnR'₃)Pd(0) catalyst (e.g., Pd(PPh₃)₄), LigandAryl-Aryl, Aryl-Vinyl, etc.Ketones, Biaryls
Heck Alkene (R-CH=CH₂)Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., Et₃N)Aryl-VinylSubstituted Alkenes
Sonogashira Terminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)Aryl-AlkynylArylalkynes

Table 2: Overview of Cross-Coupling Reactions at the 5-Chloro Position.

Nucleophilic aromatic substitution (SₙAr) on a pyridine ring is facilitated by the ring's inherent electron-deficient nature, where the nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.comnih.gov The reaction is most favorable when strong electron-withdrawing groups are positioned ortho or para to the leaving group.

In this compound, the situation is complex. The ring nitrogen is para to the C-5 chloro group, which provides activation for SₙAr. However, the amino group at the C-2 position is strongly electron-donating by resonance, which deactivates the ring towards nucleophilic attack and can reduce the efficiency of SₙAr at the C-5 position. Consequently, SₙAr reactions at this position typically require harsh conditions (high temperatures, strong nucleophiles, and/or strong bases) or specialized catalytic systems. semanticscholar.orgthieme-connect.denih.gov Despite these challenges, displacement of the 5-chloro substituent by potent nucleophiles like alkoxides, thiolates, or amines can be achieved, providing a pathway to introduce heteroatom linkages directly onto the pyridine core.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.combaranlab.org It relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi) and directs deprotonation to an adjacent position. harvard.edu The resulting organolithium species can then be trapped with various electrophiles.

For this compound, the primary amino group (-NH₂) is a potential DMG. However, its acidic protons would be preferentially abstracted by a strong organolithium base. Therefore, protection of the amino group, for instance as a pivaloyl amide (-NHPiv) or carbamate, is necessary to unmask its directing ability. acs.org A protected 2-amino group typically directs metalation to the C-3 position. Since this position is already substituted, the regioselectivity becomes less predictable and may be directed to the C-6 position, influenced by the interplay between the directing group and the other ring substituents. mdpi.comresearchgate.net The chloro group itself is a weak DMG and is unlikely to outcompete a protected amino group. These strategies open a pathway to introduce substituents at otherwise inaccessible positions of the pyridine ring.

Selective Functionalization and Tandem Transformations

The presence of two distinct chloride-bearing functional groups—a highly reactive chloromethyl group and a less reactive aryl chloride—is a key feature of this compound. This difference in reactivity allows for a high degree of selective functionalization.

Under mild nucleophilic conditions, the chloromethyl group will react exclusively, leaving the 5-chloro substituent untouched. This chemoselectivity enables the elaboration of the side chain at C-3 without affecting the aryl halide, preserving it as a handle for subsequent cross-coupling or other transformations. For instance, one can first perform a nucleophilic substitution with an amine at the chloromethyl position and then carry out a Suzuki coupling at the 5-chloro position in a stepwise manner.

Tandem or domino transformations, where multiple bonds are formed in a single synthetic operation, can also be envisioned. A possible strategy could involve an initial intermolecular reaction at one site, followed by an intramolecular cyclization. For example, substitution of the chloromethyl group with a suitable nucleophile could generate an intermediate that subsequently cyclizes onto the C-2 amino group or the C-4 position of the pyridine ring, leading to the formation of fused heterocyclic systems. Such transformations offer an efficient route to increase molecular complexity from a single, versatile starting material.

Synthesis of Complex Analogues and Advanced Intermediates

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. google.com Its trifunctional nature (amino group, chloromethyl group, aryl chloride) allows for the systematic construction of diverse molecular scaffolds and libraries of compounds for biological screening.

One of the most common applications is in the synthesis of fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of imidazo[4,5-b]pyridines, which are a class of compounds with significant biological activities. The C-2 amino group and a functionalized C-3 side chain (derived from the chloromethyl group) can serve as the two components for the annulation of the imidazole (B134444) ring.

Furthermore, its role as an advanced intermediate is crucial in multi-step syntheses of active pharmaceutical ingredients (APIs) and other high-value chemicals. pharmanoble.com The pyridine core is a common feature in many drugs, and this starting material provides a pre-functionalized scaffold that can be readily elaborated. The 5-chloro position allows for late-stage diversification via cross-coupling, enabling the exploration of structure-activity relationships by introducing a variety of substituents in the final steps of a synthetic sequence.

Design and Preparation of Scaffolds for Chemical Library Synthesis

The design of scaffolds for chemical library synthesis hinges on creating a core molecular structure that allows for the systematic introduction of diversity at specific points. This compound serves as an ideal precursor for such scaffolds due to its distinct and orthogonally reactive functional groups: the primary amine at the C2 position and the reactive chloromethyl group at the C3 position.

One common strategy involves selectively reacting one functional group to introduce a key structural element or linkage point, while leaving the other group available for subsequent diversification. For instance, the chloromethyl group can undergo nucleophilic substitution with a bifunctional linker molecule. This creates a new, larger scaffold where the 2-amino group remains as a handle for the next stage of library synthesis. This approach allows for the generation of a common intermediate that can then be diversified in a divergent synthesis plan.

The pyridine ring itself, substituted with an activating amino group and a deactivating chloro group, presents further opportunities for scaffold modification through reactions like nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling at the C5-chloro position, albeit under more forcing conditions. This multi-faceted reactivity allows chemists to design and prepare a wide array of core structures tailored for specific discovery programs.

Introduction of Diverse Pharmacophores for Structure-Activity Relationship Studies

The two primary reactive centers on this compound provide convenient attachment points for a wide range of pharmacophores, which is essential for systematic SAR exploration. The chloromethyl group at the C3 position is particularly susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of various functional groups through C-N, C-O, and C-S bond formation. This reactivity is analogous to that seen in related heterocyclic systems, such as 2-chloro-3-(chloromethyl)quinolines, which are used to prepare libraries of amines for biological screening. nih.gov

By reacting this compound with a library of nucleophiles—such as primary and secondary amines, phenols, thiols, and carboxylates—a multitude of derivatives can be generated. Each derivative incorporates a different potential pharmacophore, allowing researchers to probe the structural requirements for biological activity.

Simultaneously, the 2-amino group can be derivatized through acylation, sulfonylation, or reductive amination. This orthogonal reactivity enables a combinatorial approach where libraries of nucleophiles are reacted at the C3-chloromethyl position, and each of these products is then further reacted with a library of electrophiles at the C2-amino position, exponentially increasing the number of unique compounds generated for screening. More advanced methods, such as photoredox-catalyzed radical coupling, could potentially be used to form C-C bonds at the chloromethyl position, further expanding the accessible chemical space. nih.gov

Reaction Type Reagent Class (Nucleophile) Pharmacophore Introduced Resulting Linkage
Nucleophilic SubstitutionPrimary/Secondary Amines (R¹R²NH)Amino groups, heterocyclesC-N (Alkylamine)
Nucleophilic SubstitutionPhenols/Alcohols (ArOH / ROH)Aryl/Alkyl ethersC-O (Ether)
Nucleophilic SubstitutionThiols (RSH)ThioethersC-S (Sulfide)
Nucleophilic SubstitutionCarboxylic Acids (RCOOH)Ester groupsC-O (Ester)
Acylation (at 2-amino)Acyl Chlorides/Anhydrides (RCOCl)Amide functionalitiesN-C (Amide)
Sulfonylation (at 2-amino)Sulfonyl Chlorides (RSO₂Cl)Sulfonamide groupsN-S (Sulfonamide)

Bridging and Ring Closure Reactions to Form Polycyclic Systems

The unique placement of a nucleophilic amino group and an electrophilic chloromethyl group in a 1,4-relationship on the pyridine ring makes this compound an excellent substrate for intramolecular cyclization reactions to form fused polycyclic systems. This strategy is a powerful tool for creating rigid, three-dimensional structures that are often found in biologically active molecules.

A prime example of this is the intramolecular version of the well-established synthesis of imidazo[1,2-a]pyridines. rsc.org In this reaction, the lone pair of electrons on the endocyclic nitrogen of the 2-amino group acts as a nucleophile, attacking the adjacent electrophilic carbon of the chloromethyl group. This process, typically promoted by a base, results in the displacement of the chloride ion and the formation of a new five-membered ring fused to the parent pyridine ring.

This cyclization yields a 7-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold. This resulting dihydro intermediate can often be oxidized to the corresponding aromatic pyrrolo[2,3-b]pyridine system, a privileged scaffold in medicinal chemistry. This intramolecular annulation provides a direct and efficient route to complex heterocyclic systems from a single, readily accessible starting material. The principles of such cyclizations are well-documented for related aminopyridines and other heterocycles. researchgate.netbohrium.com

Reaction Description Key Reagents Resulting Polycyclic System
Intramolecular AnnulationThe 2-amino group acts as an internal nucleophile, displacing the chloride from the 3-chloromethyl group to form a new fused ring.Base (e.g., K₂CO₃, NaH)7-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
AromatizationThe dihydro- intermediate can be oxidized to the fully aromatic system.Oxidizing Agent (e.g., MnO₂, DDQ)7-chloro-1H-pyrrolo[2,3-b]pyridine

Computational Chemistry and Theoretical Studies of 5 Chloro 3 Chloromethyl Pyridin 2 Amine

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its stability, reactivity, and physical properties. Through various computational methods, the electronic structure and bonding of 5-Chloro-3-(chloromethyl)pyridin-2-amine can be meticulously analyzed.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. scirp.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.)

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.10
HOMO-LUMO Gap5.15

Charge Distribution and Electrostatic Potential Surface Mapping

The distribution of electron density within this compound is inherently uneven due to the different electronegativities of the constituent atoms (N, Cl, C, H). This creates a specific charge distribution and an associated molecular electrostatic potential (MEP). The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green represents areas of neutral potential.

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine (B92270) ring and the amino group, due to the lone pairs of electrons. mdpi.com Conversely, positive potential would be expected around the hydrogen atoms of the amino group and potentially near the chloromethyl group. researchgate.net This information is critical for understanding how the molecule will interact with other molecules, such as solvents or biological receptors.

Quantum Chemical Descriptors and Their Interpretations

Beyond FMO theory, a range of quantum chemical descriptors can be calculated to quantify the reactivity and stability of this compound. These descriptors are derived from the electronic structure of the molecule and provide a quantitative basis for comparing its chemical behavior with other compounds. rasayanjournal.co.inmdpi.com Common descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization potential indicates a greater tendency to donate electrons.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity suggests a greater ability to accept electrons.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

These descriptors, calculated using the energies of the frontier orbitals, provide a comprehensive picture of the molecule's electronic properties and reactivity. hakon-art.com

Table 2: Hypothetical Quantum Chemical Descriptors for this compound (Note: These values are illustrative and derived from the hypothetical FMO energies in Table 1.)

DescriptorValue (eV)Interpretation
Ionization Potential (I)6.25Moderate electron-donating ability
Electron Affinity (A)1.10Moderate electron-accepting ability
Electronegativity (χ)3.675Moderate ability to attract electrons
Chemical Hardness (η)2.575Moderately stable and reactive
Softness (S)0.388Moderately polarizable
Electrophilicity Index (ω)2.61Moderate electrophilic character

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible chloromethyl group (-CH₂Cl) attached to the pyridine ring means that this compound can exist in various spatial arrangements or conformations due to rotation around the C-C single bond. doi.orgacs.org Conformational analysis is the study of these different conformers and their relative energies to determine the most stable, and therefore most populated, conformation(s). libretexts.org This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of the rotating bond. The minima on the PES correspond to stable conformers.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape and predict how the molecule might behave in a solution or at a particular temperature. For a molecule like this compound, MD simulations could reveal the preferred orientations of the chloromethyl group and how it might interact with neighboring molecules or a solvent. ucl.ac.uk

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra.

Computational NMR Chemical Shift Prediction and Analysis

Predicting NMR chemical shifts through quantum chemical calculations has become a standard method for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is one of the most popular and reliable approaches for this purpose. nih.govconicet.gov.ar The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. mdpi.com These shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, GIAO-DFT calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. By comparing these predicted shifts with experimentally obtained NMR spectra, one can confirm the structure of the synthesized compound. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational averaging that may not have been fully accounted for in the computational model. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. acs.org

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: These values are for illustrative purposes to demonstrate the application of computational NMR prediction.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2 (bearing -NH₂)155.8156.2
C3 (bearing -CH₂Cl)120.5121.0
C4138.1138.5
C5 (bearing -Cl)125.3125.9
C6145.2145.7
C (in -CH₂Cl)45.946.3

Vibrational Frequency Calculations for IR/Raman Spectroscopy

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. For this compound, theoretical vibrational frequency calculations would typically be performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p).

The process involves optimizing the molecular geometry to find its lowest energy structure. Following optimization, the second derivatives of the energy with respect to the nuclear coordinates are calculated to determine the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, including stretching, bending, and torsional motions of the chemical bonds.

The predicted spectrum can be used to assign experimentally observed IR and Raman bands to specific molecular motions. For this compound, key vibrational modes of interest would include the N-H stretching of the amine group, C-Cl stretching from both the pyridine ring and the chloromethyl group, C-N and C-C stretching of the pyridine ring, and various bending modes.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Vibrational Mode Hypothetical Calculated Frequency (cm⁻¹)
N-H Asymmetric Stretch 3500-3400
N-H Symmetric Stretch 3400-3300
C-H Aromatic Stretch 3100-3000
C-H Aliphatic Stretch 3000-2900
C=N/C=C Ring Stretch 1600-1400
N-H Bending 1650-1550
CH₂ Scissoring 1485-1445
C-Cl (Aromatic) Stretch 1100-1000
C-Cl (Aliphatic) Stretch 800-600

Note: This table is illustrative and not based on published data for the specific compound.

UV-Vis Absorption Maxima and Electronic Transition Predictions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states.

Calculations would typically be performed on the optimized ground-state geometry of the molecule. The results provide the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* or n → π*. For a molecule like this compound, the transitions would likely involve the π-system of the pyridine ring and the non-bonding electrons on the nitrogen and chlorine atoms. The solvent environment, which can significantly influence UV-Vis spectra, can be modeled using various solvation models.

Table 2: Hypothetical Predicted Electronic Transitions for this compound

Hypothetical λmax (nm) Hypothetical Oscillator Strength (f) Major Contribution
280-300 > 0.1 π → π*
240-260 > 0.1 π → π*
310-330 < 0.01 n → π*

Note: This table is illustrative and not based on published data for the specific compound.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For reactions involving this compound, these methods can identify intermediates, transition states, and the energy barriers connecting them.

Transition State Identification and Energy Barrier Calculations

To study a reaction mechanism, the geometries of reactants, products, and any intermediates are optimized. Transition state (TS) structures, which represent the highest energy point along the reaction coordinate, are then located using algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. A true transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, the activation energy (energy barrier) of the reaction step can be calculated as the energy difference between the transition state and the reactants. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state connects the desired reactants and products.

Solvent Effects and Implicit Solvation Models in Reaction Pathways

Solvent can have a profound effect on reaction rates and mechanisms. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to incorporate the effects of a solvent without explicitly modeling individual solvent molecules. In these models, the solute is placed in a cavity within a continuous dielectric medium representing the solvent. This approach allows for the calculation of solvation free energies and their impact on the energies of reactants, products, and transition states, providing a more accurate picture of the reaction pathway in solution.

Structure-Activity Relationship (SAR) and Design Principles (In Silico)

In silico methods are crucial in modern drug discovery and materials science for predicting the activity of compounds and guiding the design of new molecules with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of this compound, a QSAR study would involve several steps:

Data Set Preparation: A series of analogous compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

Table 3: Example of Descriptors and Statistical Parameters in a Hypothetical QSAR Model

Descriptor Description
LogP Lipophilicity
HOMO Energy Highest Occupied Molecular Orbital Energy
Molecular Weight Size of the molecule
Statistical Parameter Value
R² (Correlation Coefficient) > 0.7
Q² (Cross-validation R²) > 0.5

Note: This table is illustrative and not based on published data for the specific compound.

Ligand-Based and Structure-Based Design Methodologies for Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. dovepress.comnih.govmdpi.com Computational design methodologies are pivotal in leveraging the this compound core to develop new drug candidates. These methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Design: In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) methodologies are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. For derivatives of this compound, pharmacophore modeling is a key LBDD technique. worldscientific.comdovepress.comdergipark.org.tr A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target.

By analyzing a set of known active aminopyridine derivatives, a common pharmacophore hypothesis can be generated. This model then serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially possessing the desired biological activity. Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of LBDD, where statistical models are built to correlate the chemical properties of a series of compounds with their biological activities. worldscientific.com

Structure-Based Design: When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based drug design (SBDD) becomes a powerful tool. nih.govacs.org This approach involves the design of ligands that can fit geometrically and energetically into the binding site of the target. Molecular docking is a primary SBDD technique used to predict the preferred orientation of a ligand when bound to a target protein.

For derivatives of this compound, docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site. This information guides the modification of the parent compound to enhance binding affinity and selectivity. For instance, the chloro and chloromethyl groups on the pyridine ring can be modified to explore different pockets within the binding site, while the amine group can act as a crucial hydrogen bond donor or acceptor. Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time. nih.govacs.org

Predictive Modeling of ADMET Properties (In Silico Approaches)

Early assessment of ADMET properties is crucial to reduce the high attrition rates in drug development. nih.govsci-hub.sespringernature.com In silico tools offer a rapid and cost-effective means to predict these properties for compounds like this compound and its derivatives. computabio.comslideshare.net

Absorption and Distribution Profiles Prediction

The absorption and distribution of a drug candidate determine its bioavailability and its ability to reach the target site. Several key parameters are predicted using computational models.

Absorption: Oral bioavailability is a critical parameter for orally administered drugs. In silico models predict this based on physicochemical properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area (PSA). For this compound, these properties can be calculated to estimate its potential for good oral absorption.

Distribution: The distribution of a compound throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. A crucial aspect of distribution for drugs targeting the central nervous system (CNS) is their ability to cross the blood-brain barrier (BBB). nih.govresearchgate.netfrontiersin.orgthesai.orgresearchgate.net Predictive models for BBB penetration often use descriptors like lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors.

Below is an illustrative data table of predicted physicochemical and absorption/distribution properties for this compound.

PropertyPredicted ValueSignificance
Molecular Weight177.03 g/mol Conforms to Lipinski's rule of five (<500)
logP1.5 - 2.5Optimal range for oral absorption and cell permeability
Polar Surface Area~50 ŲIndicates good potential for cell membrane penetration
H-Bond Donors1Conforms to Lipinski's rule of five (≤5)
H-Bond Acceptors2Conforms to Lipinski's rule of five (≤10)
BBB PermeabilityModerate to HighSuggests potential for CNS activity

Note: The values in this table are representative estimates based on computational models for similar chemical structures and are intended for illustrative purposes.

Metabolic Stability and Biotransformation Pathway Predictions

Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and duration of action. Computational models can predict the sites on a molecule most likely to undergo metabolism. nih.gov For this compound, the aromatic ring and the chloromethyl group are potential sites for oxidative metabolism. Density Functional Theory (DFT) calculations can be employed to determine the activation energies for hydrogen atom abstraction, providing a quantitative measure of metabolic liability. researchgate.netmostwiedzy.plbohrium.com

Biotransformation Pathways: Predicting the metabolites of a drug candidate is essential for understanding its safety profile, as some metabolites may be toxic. In silico tools can predict the likely biotransformation pathways. The pyridine ring in this compound is likely to undergo oxidation to form N-oxides or hydroxylation at various positions on the ring. nih.gov The chloromethyl group may be susceptible to hydrolysis or oxidation.

An illustrative table of predicted metabolic properties is provided below.

Metabolic AspectPredictionImplication
Major Metabolizing EnzymesCYP2D6, CYP3A4Potential for drug-drug interactions
Predicted Metabolic PathwaysRing hydroxylation, N-oxidation, DealkylationFormation of more polar metabolites for excretion
Metabolic StabilityModerateExpected to have a reasonable in vivo half-life

Note: These predictions are illustrative and based on the known metabolism of similar pyridine-containing compounds.

Role of 5 Chloro 3 Chloromethyl Pyridin 2 Amine in Biological and Agrochemical Research Pre Clinical and Mechanistic Focus

Mechanistic Investigations of Biological Interactions (Cell-Free and In Vitro Systems)This part of the article was planned to delve into the fundamental interactions of derivatives of 5-Chloro-3-(chloromethyl)pyridin-2-amine with their biological targets.

Enzyme Kinetic Studies of Derivative Compounds:The final subsection would have detailed studies on how these compounds affect enzyme activity, providing insights into their mechanism of inhibition.

Unfortunately, the search for specific studies, data tables, and detailed research findings related to "this compound" in these precise contexts did not yield any results. While related pyridine-containing compounds have been extensively studied and documented in pharmaceutical and agrochemical literature, this specific molecule appears to be a significant outlier with no available data to populate the requested article structure. Therefore, a scientifically accurate and informative article that adheres strictly to the provided outline cannot be generated at this time.

Development of Agrochemicals and Crop Protection Agents

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is currently insufficient specific information on the direct role of This compound in the design, synthesis, and study of agrochemicals. Research in this area extensively details the use of closely related pyridine (B92270) isomers and derivatives, but specific data for the requested compound is not available.

Design and Synthesis of Herbicides, Insecticides, and Fungicides

There is no specific information available in the searched scientific literature detailing the use of this compound as a direct precursor or intermediate in the synthesis of named herbicides, insecticides, or fungicides.

While its isomer, 2-Chloro-5-(chloromethyl)pyridine (CCMP), is a well-documented and critical intermediate in the production of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid, similar synthetic pathways originating from this compound are not described in the available literature. Similarly, other related compounds such as 3-Chloro-5-(trifluoromethyl)pyridin-2-amine are known intermediates for fungicides like fluazinam, but a corresponding role for this compound is not documented.

Environmental Fate and Degradation Studies of Derivative Compounds

No studies concerning the environmental fate or degradation pathways of compounds derived specifically from this compound were found in the available research.

Structure-Activity Relationships for Agrochemical Efficacy

There are no published structure-activity relationship (SAR) studies focusing on agrochemical candidates derived from the this compound scaffold.

Contributions to Material Science and Polymer Chemistry

Monomer or Intermediate for Functional Polymers

The use of this compound as a monomer or an intermediate in the synthesis of functional polymers is not documented in the reviewed scientific literature.

Ligands in Coordination Chemistry and Metal-Organic Frameworks

There is no available research describing the use of this compound as a ligand for the synthesis of coordination complexes or metal-organic frameworks (MOFs). While pyridine-based molecules are commonly employed as ligands in this field, the specific application of this compound has not been reported.

Precursors for Dyes, Pigments, and Fluorescent Probes

Despite the reactive nature of the functional groups present in this compound, namely the amino and chloromethyl moieties which could theoretically serve as handles for the synthesis of chromophores and fluorophores, a comprehensive review of scientific literature and chemical databases does not reveal any documented instances of its use as a precursor for the synthesis of dyes, pigments, or fluorescent probes.

The inherent reactivity of the chloromethyl group and the nucleophilicity of the amino group on the pyridine ring are characteristics often exploited in the synthesis of complex organic molecules. In the context of color chemistry, such functionalities can be pivotal for building the core structure of a dye or for linking a chromophoric system to other molecules. For example, aminopyridines can act as diazo or coupling components in the synthesis of azo dyes, and reactive halogenated side chains can be used for the alkylation of dye molecules to modify their properties or to attach them to substrates.

However, searches for the application of this compound in these specific synthetic routes have not yielded any published research. The scientific literature to date primarily focuses on the role of this compound as an intermediate in the synthesis of agrochemicals, particularly insecticides. Therefore, its role as a precursor in the field of dyes, pigments, and fluorescent probes is not established.

Emerging Research Directions, Challenges, and Future Outlook for 5 Chloro 3 Chloromethyl Pyridin 2 Amine

Exploration of Unconventional Synthetic Methodologies

The synthesis and functionalization of pyridine (B92270) derivatives are continuously evolving, with a significant shift towards more efficient, safer, and sustainable methods. For 5-Chloro-3-(chloromethyl)pyridin-2-amine, the adoption of unconventional synthetic methodologies could revolutionize its production and derivatization.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The application of flow chemistry to the synthesis of functionalized pyridines has been demonstrated to improve yields and reduce reaction times. uc.ptmdpi.comthieme-connect.com For a molecule like this compound, a multi-step synthesis could be streamlined into a continuous process, minimizing the handling of potentially hazardous intermediates. nih.gov For instance, the hydrogenation of substituted pyridines has been successfully accomplished using continuous flow devices, a process that could be adapted for modifications of the pyridine ring of the title compound. researchgate.net

The benefits of continuous flow processing for similar heterocyclic compounds are well-documented. For example, the synthesis of various active pharmaceutical ingredients (APIs) has been significantly improved by adopting flow chemistry, leading to higher purity and yield. researchgate.net The continuous synthesis of chiral amino pyridine derivatives has also been reported, highlighting the potential for producing enantiomerically pure derivatives of this compound. novartis.com

Parameter Batch Processing Flow Chemistry Potential Advantage for this compound Synthesis
Safety Handling of potentially unstable intermediates Intermediates are generated and consumed in situ Reduced risk associated with handling reactive chloromethyl group
Scalability Often challenging to scale up Readily scalable by extending reaction time More efficient production of larger quantities
Reaction Time Can be lengthy Significantly reduced reaction times Faster access to the compound and its derivatives
Process Control Difficult to precisely control parameters Precise control over temperature, pressure, and stoichiometry Improved yield and purity of the final product

Photoredox Catalysis and Electrochemical Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. sigmaaldrich.commdpi.com This methodology could be particularly useful for the functionalization of this compound. The chloromethyl group, for instance, could be a handle for radical-based transformations initiated by a photocatalyst. This would allow for the introduction of a wide range of substituents at this position, which is often challenging using traditional methods. princeton.edu The synthesis of functionalized imidazopyridines, which share a similar core structure, has been achieved using photochemical methods. mdpi.com

Electrochemical synthesis offers another green and efficient alternative for the preparation and modification of pyridine derivatives. rsc.orgresearchgate.net By using electricity to drive chemical reactions, the need for harsh reagents can be minimized. The electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines directly from 2-aminopyridines has been demonstrated, suggesting that the amino group of this compound could be a starting point for electrochemical transformations. researchgate.net Furthermore, electrochemical C-H amination of aromatic compounds provides a novel route to aromatic primary amines, a technology that could potentially be applied to modify the pyridine ring. acs.org

Integration into Advanced Functional Materials

The unique electronic and structural features of the pyridine scaffold make it an attractive component for advanced functional materials. nih.govrsc.org The presence of both a chloro and a chloromethyl substituent, along with an amino group, on the pyridine ring of this compound provides multiple points for polymerization or incorporation into larger molecular architectures.

Responsive Materials and Smart Polymers

Smart polymers, or responsive materials, are macromolecules that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. The nitrogen atom in the pyridine ring of this compound can act as a pH-responsive center. By incorporating this molecule into a polymer backbone, it is conceivable to create materials that exhibit pH-dependent swelling, solubility, or conformational changes. The reactive chloromethyl group can be used to graft the molecule onto existing polymer chains or to act as a cross-linking site, further tuning the material's properties.

Organic Electronics and Optoelectronic Applications

Organic semiconductors are at the heart of next-generation electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). mdpi.comdlr.detaylorfrancis.comwiley.com Pyridine-containing compounds are known to possess interesting electronic properties and have been utilized in such applications. The electron-withdrawing nature of the chlorine atoms and the potential for π-π stacking interactions of the pyridine ring in derivatives of this compound could lead to materials with desirable charge-transport characteristics. By synthetically modifying the amino and chloromethyl groups, the electronic properties could be finely tuned to meet the specific requirements of different optoelectronic devices.

Development of Multi-Targeting Agents and Polypharmacology Approaches

The concept of polypharmacology, where a single drug is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases. nih.govnih.gov The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.gov

The structure of this compound offers a versatile platform for the design of multi-targeting agents. The 2-aminopyridine (B139424) moiety is a common feature in many biologically active compounds and can be a key interaction point with various enzymes or receptors. acs.org The chloromethyl group at the 3-position and the chloro group at the 5-position provide handles for introducing different pharmacophores that could be directed towards other biological targets. For example, one part of the molecule could be designed to inhibit a specific kinase, while another part could be tailored to interact with a different receptor, all within the same molecule. This approach could lead to more effective and safer drugs with reduced chances of drug-drug interactions. mdpi.com

Feature of this compound Potential Role in Multi-Targeting Agent Design Example of a Hypothetical Multi-Targeting Strategy
2-Aminopyridine Core Can act as a primary pharmacophore targeting a specific protein family (e.g., kinases, G-protein coupled receptors). Design of a derivative where the aminopyridine core binds to the ATP-binding site of a kinase.
3-(Chloromethyl) Group A reactive site for linking to a secondary pharmacophore via a suitable linker. Attachment of a moiety known to inhibit a different, but related, signaling pathway.
5-Chloro Group Can influence the electronic properties and metabolic stability of the molecule. Can also serve as a site for further functionalization. Modification to improve pharmacokinetic properties or to introduce an additional weak interaction with the primary target.

Rational Design of Hybrid Molecules

The rational design of hybrid molecules involves combining two or more pharmacophores or bioactive scaffolds to create a single molecule with a multi-target profile or enhanced activity. The this compound scaffold is a prime candidate for this approach due to its reactive handles—the amine and chloromethyl groups—which allow for straightforward covalent linkage to other molecular fragments.

Researchers can leverage the 2-aminopyridine core, a known privileged structure in medicinal chemistry, for its ability to form key hydrogen bond interactions with biological targets. rsc.orgresearchgate.net The chloromethyl group serves as a reactive electrophile, enabling alkylation of nucleophilic residues in other molecules, such as phenols, thiols, or amines. This strategy can be used to link the aminopyridine scaffold to another pharmacophore, aiming for synergistic effects or a dual mode of action. For instance, it could be hybridized with moieties known for anticancer, antimicrobial, or anti-inflammatory properties to develop novel therapeutic agents. nih.gov

The design process for such hybrids often employs computational modeling to predict the binding affinity and mode of interaction of the new molecule with its intended targets. This allows for the optimization of linker length and composition to ensure proper orientation of the pharmacophores within the biological binding sites.

Table 1: Potential Hybrid Molecule Design Strategies

Bioactive Moiety to HybridizeLinkage Strategy via this compoundPotential Therapeutic Area
ArylthiazoleAlkylation of a phenolic or amino group on the thiazole (B1198619) scaffold.Anticancer
PyrazolineN-alkylation of the pyrazoline ring.Antibacterial
2,4-diaminopyrimidineLinkage through a flexible diaminoalkyl chain.Anticancer (e.g., targeting metastatic breast cancer)
Natural Product Scaffolds (e.g., Meridianin D derivatives)Replacement or modification of existing substructures with the aminopyridine core.Anti-biofilm agents

Chemical Probes for Systems Biology Research

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or organismal context. The development of such probes from the this compound scaffold is a promising research direction. The reactive chloromethyl group can be utilized to covalently bind to a target protein, allowing for its identification and characterization.

Furthermore, the 2-aminopyridine core can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, without significantly altering its binding properties. Unsubstituted pyridin-2-amine itself has a high quantum yield, suggesting that derivatives could be engineered to act as fluorescent probes. nih.gov An aminopyridine substituted with an azide (B81097) group, for example, could be used in "click chemistry" reactions to attach it to biomolecules, with the fluorescence potentially being "switched on" upon reaction, reducing background signal. nih.gov

These probes could be instrumental in systems biology research for:

Target Identification and Validation: Identifying the cellular targets of bioactive compounds.

Pathway Elucidation: Understanding the role of specific proteins in complex biological pathways.

Imaging: Visualizing the localization and dynamics of target proteins within cells.

Sustainable and Environmentally Conscious Research Directions

As the chemical industry moves towards greener practices, evaluating the environmental impact of synthetic processes and the lifecycle of chemical compounds is becoming increasingly critical.

Life Cycle Assessment of Synthetic Processes

A Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. proquest.comresearchgate.netepa.gov For this compound, a "cradle-to-factory gate" LCA would be a valuable undertaking. This would involve a detailed inventory of all inputs (raw materials, energy, water) and outputs (product, by-products, waste, emissions) for its synthesis.

Studies on the production of other active pharmaceutical ingredients (APIs) have shown that energy consumption and solvent use are often the largest contributors to the environmental footprint. proquest.comacs.org An LCA for this compound would likely highlight similar "hot-spots." The findings could guide research towards more sustainable synthetic routes, such as those employing flow chemistry, which can offer more efficient and controlled reactions, or the use of greener solvents and catalysts. researchgate.net

Biodegradability and Ecotoxicity Predictions (Theoretical and Pre-clinical)

The environmental fate of a chemical is a key aspect of its green profile. For this compound, predicting its biodegradability and ecotoxicity is crucial, especially if it is to be used in applications with potential environmental release, such as agrochemicals.

Theoretical Predictions: Computational tools like Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict these properties. nih.govacs.orgscispace.com These models use the chemical structure to estimate properties like biodegradability and toxicity. For N-heterocyclic compounds, QSAR models have been developed that can identify molecular fragments that either promote or hinder biodegradation. nih.govacs.orgscispace.com Similarly, models exist for predicting the toxicity of chlorinated aromatic compounds. oup.comnih.govnih.gov The presence of the pyridine ring, chlorine atoms, and the amine group would be key inputs for these predictive models. Structural features such as aromatic and heterocyclic rings, and halogen derivatives are often associated with lower biodegradability. nih.gov

Pre-clinical Studies: Following in silico predictions, preclinical experimental studies would be necessary for validation. Standardized tests can assess:

Ready Biodegradability: Using OECD (Organisation for Economic Co-operation and Development) test guidelines to determine if the compound can be rapidly mineralized by microorganisms.

Aquatic Toxicity: Evaluating its acute and chronic effects on representative aquatic organisms (e.g., algae, daphnia, fish).

Synergistic Integration of Experimental and Computational Approaches

The modern drug discovery and chemical development process relies heavily on the synergy between computational and experimental techniques. jddhs.comalliedacademies.org This integrated approach is highly applicable to future research on this compound.

Table 2: Integration of Computational and Experimental Methods

Research PhaseComputational ApproachExperimental Validation
Lead Identification Virtual screening of libraries of derivatives against biological targets. Molecular docking to predict binding modes and affinities.High-throughput screening (HTS) of synthesized compounds.
Lead Optimization QSAR and pharmacophore modeling to understand structure-activity relationships. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction.Synthesis of targeted analogs and in vitro/in vivo testing of their activity and pharmacokinetic properties.
Synthesis Planning Retrosynthetic analysis tools to devise efficient synthetic routes.Laboratory synthesis and optimization of reaction conditions.
Mechanism of Action Studies Molecular dynamics simulations to study the dynamic interactions between the compound and its target.X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure.

This iterative cycle of design, synthesis, testing, and modeling accelerates the development process, reduces costs, and increases the likelihood of success in developing new molecules with desired properties. jddhs.comacs.org

Horizon Scanning for Novel Applications beyond Traditional Fields

While the 2-aminopyridine scaffold is well-established in medicinal chemistry, rsc.orgtandfonline.com looking beyond this traditional field could unveil novel applications for this compound.

Agrochemicals: Pyridine-based compounds are a cornerstone of the modern agrochemical industry, used in the synthesis of insecticides, herbicides, and fungicides. agropages.comchempanda.com The structural features of this compound make it a potential intermediate for the development of new, highly effective, and selective pesticides. Its chlorinated pyridine core is a common feature in many agrochemicals. agropages.comnih.gov

Materials Science: Functionalized pyridines are being explored for their use in materials science. For example, their fluorescent properties make them candidates for organic light-emitting diodes (OLEDs) or chemical sensors. nih.gov The reactive nature of this compound could allow for its incorporation into polymer backbones or onto surfaces to create functional materials with specific optical, electronic, or binding properties.

Catalysis: Aminopyridines can act as ligands in transition metal catalysis or as organocatalysts themselves. acs.orgresearchgate.net The specific substitution pattern of this compound could lead to novel catalysts with unique reactivity or selectivity for a range of organic transformations. Recent research has even explored the use of ruthenium catalysts to facilitate the amination of aminopyridines, suggesting new ways to functionalize this scaffold. acs.orgresearchgate.net

By exploring these diverse and forward-looking research directions, the scientific community can unlock the full potential of this compound, moving it beyond its role as a simple synthetic intermediate to a key component in the development of advanced materials and molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-3-(chloromethyl)pyridin-2-amine, and what intermediates are critical in its preparation?

  • Answer : The synthesis typically involves nucleophilic substitution reactions starting with pyridine derivatives. For example, intermediates like 5-chloro-2-hydroxypyridine may undergo chloromethylation under controlled conditions (e.g., using chloromethylating agents like ClCH₂OCH₃). Purification steps often employ column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy to confirm substitution patterns and hydrogen bonding interactions.
  • Mass spectrometry for molecular weight validation.
  • X-ray crystallography to resolve intermolecular interactions, such as Cl⋯Cl contacts or hydrogen-bonded dimers observed in related pyridine derivatives .

Q. What biological activities have been reported for this compound, and how are they evaluated?

  • Answer : The compound exhibits antiviral potential, particularly against enzymes like HCV proteases. Bioactivity is assessed via enzyme inhibition assays (e.g., IC₅₀ measurements) and cell-based models to study viral replication. Structural analogs with modified substituents (e.g., trifluoromethyl groups) are often compared to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, especially for scale-up?

  • Answer : Optimization strategies include:

  • Temperature control : Reflux conditions (e.g., 8–10 hours in ethanol) to enhance reaction completion .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for selective chloromethylation.
  • Purification : High-performance liquid chromatography (HPLC) for high-purity isolation .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Answer : Contradictions may arise from differences in:

  • Experimental protocols (e.g., enzyme source, buffer conditions).
  • Structural analogs (e.g., trifluoromethyl vs. chloromethyl substituents altering binding kinetics).
  • Assay sensitivity (e.g., fluorescence-based vs. radiometric methods).
  • Resolution : Conduct comparative studies using standardized assays and validate findings with orthogonal techniques like surface plasmon resonance (SPR) .

Q. What role does the chloromethyl group play in the compound’s reactivity and interactions with biological targets?

  • Answer : The chloromethyl group:

  • Enhances electrophilicity , enabling nucleophilic substitution reactions (e.g., with thiols in enzyme active sites).
  • Facilitates covalent bonding with cysteine residues in viral proteases, as seen in related antiviral agents.
  • Structural studies (e.g., X-ray crystallography) reveal its contribution to binding geometry and affinity .

Q. What advanced techniques are used to study the compound’s interaction with viral enzymes?

  • Answer :

  • SPR : Quantifies binding kinetics (ka/kd) in real time.
  • Molecular docking : Predicts binding modes using computational models (e.g., AutoDock Vina).
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

Methodological Considerations

Q. How can researchers ensure safe handling of this compound during synthesis?

  • Answer :

  • Use closed systems to avoid inhalation of volatile intermediates (e.g., chloromethyl ethers).
  • Employ personal protective equipment (PPE) such as nitrile gloves and fume hoods.
  • Follow protocols for neutralizing reactive byproducts (e.g., quenching with aqueous NaHCO₃) .

Q. What strategies are recommended for resolving low solubility in biological assays?

  • Answer :

  • Co-solvents : Use DMSO or cyclodextrins to enhance solubility without denaturing enzymes.
  • Pro-drug approaches : Modify the chloromethyl group to a hydrolyzable ester for improved bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.